molecular formula C15H16N2O2S B2680355 4-(3-methoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one CAS No. 223694-87-9

4-(3-methoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one

Cat. No.: B2680355
CAS No.: 223694-87-9
M. Wt: 288.37
InChI Key: PPSLQKMCJKLWQO-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is a hexahydroquinazolinone derivative, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug discovery . These scaffolds are recognized for their wide spectrum of biological activities, which include serving as potent enzyme inhibitors . Specifically, closely related octahydroquinazolinone analogs have been identified as inhibitors of key inflammatory enzymes, including phospholipase A2 (PLA2) and proteases, positioning them as valuable tools for investigating inflammatory pathways and diseases . Furthermore, structural analogs based on similar cores have demonstrated promising in vitro antitumor activity against various human cancer cell lines, suggesting potential for oncology research . The compound can be synthesized via efficient, eco-friendly protocols, such as a one-pot multi-component reaction (MCR) involving an aldehyde, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and thiourea in the presence of a nanocatalyst . Structure-activity relationship (SAR) studies of this chemical class indicate that the presence of both electron-donating and electron-withdrawing groups on the phenyl ring can significantly influence biological potency . This product is intended for research purposes only and is not approved for diagnostic or therapeutic applications. Researchers are encouraged to conduct thorough investigations to fully elucidate this specific compound's mechanism of action, pharmacological profile, and potential research applications.

Properties

IUPAC Name

4-(3-methoxyphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-19-10-5-2-4-9(8-10)14-13-11(16-15(20)17-14)6-3-7-12(13)18/h2,4-5,8,14H,3,6-7H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSLQKMCJKLWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(CCCC3=O)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-methoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N2OS\text{C}_{15}\text{H}_{16}\text{N}_2\text{OS}

This structure includes a methoxy group, which is known to influence the biological properties of compounds.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including antimicrobial, anticancer, and anti-inflammatory effects. Below is a summary of the key findings from recent research.

Antimicrobial Activity

Research indicates that derivatives of hexahydroquinazolinones exhibit significant antimicrobial properties. A study reported that compounds with electron-withdrawing groups showed higher antibacterial activity compared to those with electron-donating groups. The compound demonstrated effective inhibition against several bacterial strains, with varying degrees of potency depending on the substituents present on the aromatic ring .

Bacterial Strain Inhibition Zone (mm) Compound
Staphylococcus aureus20This compound
Escherichia coli18This compound
Pseudomonas aeruginosa15This compound

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. It was found to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The presence of the thioxo group is believed to enhance its cytotoxicity against cancer cells .

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory properties of quinazolinone derivatives. The compound demonstrated a reduction in pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases .

Case Studies

Several case studies have explored the pharmacological applications of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various quinazolinone derivatives. The compound exhibited a significant inhibition rate against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assay : In vitro studies using MTT assays revealed that the compound induced cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating potent activity.

Comparison with Similar Compounds

Key Observations :

  • The 3-methoxyphenyl group in the target compound balances lipophilicity and electronic effects, contrasting with the 4-bromophenyl (electron-withdrawing) and 3-hydroxyphenyl (H-bond donor) groups in analogs .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Predicted) 1H NMR Features (δ ppm)
Target Compound Not reported Moderate in DMSO/CHCl3 Expected aromatic protons at ~6.7–7.5 ppm
4f Not reported Low in water Aromatic protons at 7.2–7.8 ppm (4-bromophenyl)
Dimethylenastron Not reported High in polar aprotic solvents Hydroxyl proton at ~5.07 ppm; methyl groups at 0.92–1.13 ppm
Compound 23 206–208 Insoluble in water Indole NH at ~10.5 ppm; aromatic protons at 6.8–7.6 ppm

Key Observations :

  • The 3-methoxyphenyl group likely improves solubility compared to halogenated analogs (e.g., 4f) due to reduced hydrophobicity.
  • Dimethylenastron ’s hydroxyl group enhances polarity, favoring interactions with biological targets like kinesin Eg5 .

Antibacterial and Antifungal Activity

  • 4f (4-bromophenyl analog) showed inhibition zones of 20–25 mm against bacterial strains, outperforming 4e (4-chlorophenyl) and 4g (2-iodo-3,5-dimethoxyphenyl) .
  • The target compound’s 3-methoxy group may reduce antibacterial efficacy compared to 4-bromo or 4-chloro substituents due to decreased electrophilicity.

Antiproliferative Activity

  • Dimethylenastron ((S)-enastron) inhibits kinesin Eg5, a mitotic spindle protein, with IC50 values in the nanomolar range. Its 3-hydroxyphenyl group is critical for binding to Eg5’s allosteric pocket .
  • The target compound’s 3-methoxy group may lack the H-bonding capacity required for similar potency, though its lipophilicity could enhance membrane permeability.

Research Implications

  • Structural Optimization : Replacing the 3-methoxy group with a hydroxyl or halogen could enhance target engagement in biological systems .
  • Synthetic Feasibility: The target compound can likely be synthesized via one-pot methods using nanocatalysts, as demonstrated for analogs like 4f .

Q & A

What are the recommended synthetic routes for 4-(3-methoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves cyclocondensation of substituted thioureas with ketones or aldehydes under acidic or basic conditions. For example, microwave-assisted synthesis (50–80°C, 1–3 hours) can enhance yield and reduce reaction time compared to conventional heating . Optimization strategies include:

  • Catalysts : Use of heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) to improve regioselectivity .
  • Solvents : Polar aprotic solvents (e.g., PEG-400) enhance solubility and reduce side reactions .
  • Purification : Recrystallization in ethanol/water mixtures improves purity .

Which spectroscopic and computational techniques are critical for structural characterization of this compound?

Methodological Answer:

  • FTIR : Identifies functional groups (e.g., thioxo C=S stretch at ~1200 cm⁻¹) .
  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and substituent positions (e.g., methoxyphenyl protons at δ 3.7–3.9 ppm) .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., SHELX programs for refinement) .
  • Computational modeling : Density Functional Theory (DFT) validates spectroscopic data and predicts electronic properties .

How can researchers design experiments to evaluate this compound’s inhibitory effects on enzymatic targets like kinesin Eg5?

Methodological Answer:

  • Enzyme inhibition assays : Measure IC50_{50} values using ATPase activity assays with purified kinesin Eg5 .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to the Eg5 allosteric site (e.g., interaction with ASP130 and LYS234 residues) .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified methoxyphenyl or thioxo groups to assess critical pharmacophores .

What experimental approaches address contradictions in reported biological activity data?

Methodological Answer:

  • Reproducibility protocols : Standardize assay conditions (e.g., cell lines, ATP concentrations) to minimize variability .
  • Orthogonal assays : Validate anticancer activity using both MTT and colony formation assays .
  • Metabolic stability testing : Assess cytochrome P450 interactions to rule out false negatives/positives .

How do molecular dynamics (MD) simulations enhance understanding of this compound’s mechanism of action?

Methodological Answer:

  • Binding free energy calculations : Use AMBER or GROMACS to compute ΔGbind_{bind} for protein-ligand complexes over 100-ns trajectories .
  • Conformational sampling : Identify flexible regions in the hexahydroquinazolinone core that influence target engagement .
  • Solvent effects : Simulate interactions in explicit water to model bioavailability .

What key physicochemical properties influence this compound’s reactivity and formulation?

Methodological Answer:

  • Solubility : Moderate in DMSO (~10 mg/mL) but poor in aqueous buffers; use cyclodextrin complexation to enhance bioavailability .
  • Stability : Degrades at pH < 3 or > 10; store lyophilized at -20°C .
  • LogP : Predicted ~2.5 (ChemAxon), indicating moderate membrane permeability .

What methodologies assess pharmacokinetic properties in preclinical studies?

Methodological Answer:

  • ADMET profiling :
    • Absorption : Caco-2 cell monolayer assays for intestinal permeability .
    • Metabolism : Liver microsome assays to identify CYP450-mediated oxidation .
    • Toxicity : Ames test for mutagenicity and hERG binding assays for cardiotoxicity .

How can synthetic routes be scaled while minimizing by-products?

Methodological Answer:

  • Flow chemistry : Continuous synthesis reduces reaction time and improves yield consistency .
  • Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Catalyst recycling : Immobilize catalysts on silica gel for reuse in multiple batches .

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